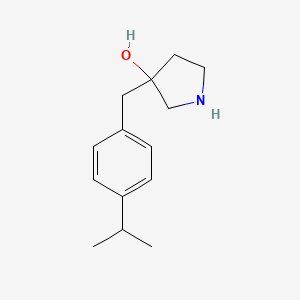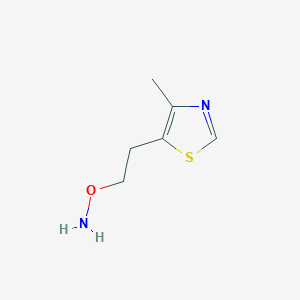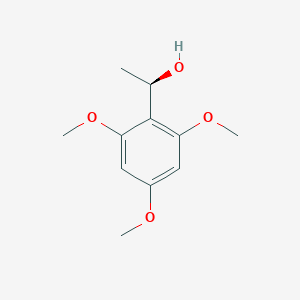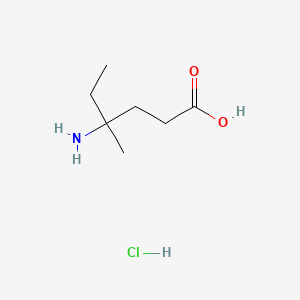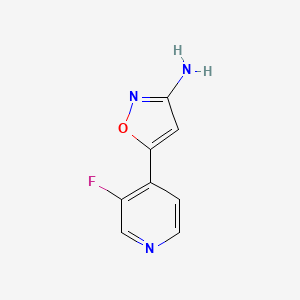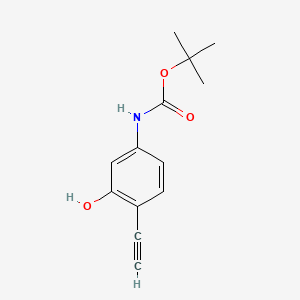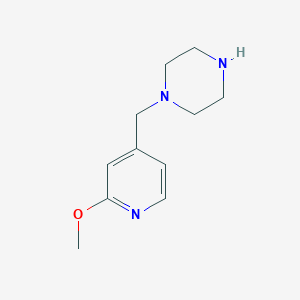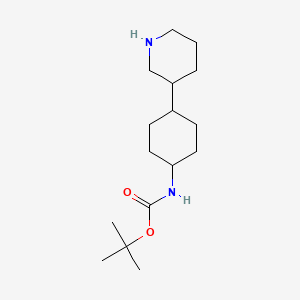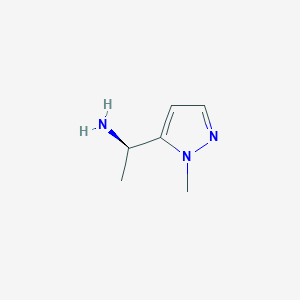![molecular formula C8H15NO2 B13593992 1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)
1-[(2R)-2-hydroxypropyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-2-hydroxypropyl]piperidin-2-one is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic medicinal blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-2-hydroxypropyl]piperidin-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis of N-protected piperidin-2-one derivatives. For instance, the synthesis can start from commercially available D-phenylglycinol and delta-valerolactone. The hydroxyl group can be protected or unprotected during the alkylation process, leading to different diastereomeric excesses .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation reactions . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can lead to the formation of various substituted piperidines and piperidinones .
Scientific Research Applications
1-[(2R)-2-hydroxypropyl]piperidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various piperidine and piperidone derivatives.
Biology: It is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, influencing various biological processes . The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(2R)-2-hydroxypropyl]piperidin-2-one include other piperidine derivatives such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
This compound is unique due to its specific structure and the presence of the hydroxypropyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxypropyl]piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
UIAWRZZLFDSISI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN1CCCCC1=O)O |
Canonical SMILES |
CC(CN1CCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


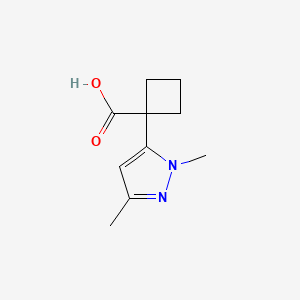
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
